Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)-: is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.230 g/mol This compound is characterized by a benzene ring substituted with a fluoro group at the 1-position and a (2-(methylsulfonyl)ethenyl) group at the 4-position
Vorbereitungsmethoden
The synthesis of Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- involves several steps. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). . The (2-(methylsulfonyl)ethenyl) group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride (CH3SO2Cl) .
Analyse Chemischer Reaktionen
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or , leading to the formation of carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of corresponding alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The (2-(methylsulfonyl)ethenyl) group can act as an electron-withdrawing group, influencing the compound’s electronic properties and reactivity . These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- can be compared with other similar compounds, such as:
Benzene, 1-fluoro-4-(methylsulfonyl)-: This compound has a similar structure but lacks the ethenyl group, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group instead of a fluoro group, leading to variations in its chemical behavior and applications.
Methyl phenyl sulfone: This compound has a sulfone group attached to a methyl-substituted benzene ring, differing in its electronic and steric properties.
These comparisons highlight the unique features of Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)-, such as its enhanced reactivity due to the presence of both fluoro and (2-(methylsulfonyl)ethenyl) groups.
Eigenschaften
CAS-Nummer |
77355-30-7 |
---|---|
Molekularformel |
C9H9FO2S |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-fluoro-4-[(E)-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H9FO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
BVHVFJXAWQEDKJ-VOTSOKGWSA-N |
Isomerische SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)F |
Kanonische SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.